molecular formula C17H16N2 B14124964 4-Phenyl-8-(propan-2-yl)cinnoline

4-Phenyl-8-(propan-2-yl)cinnoline

Katalognummer: B14124964
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: BWOOYUNFVIVNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-8-(propan-2-yl)cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a cinnoline core with a phenyl group at the 4-position and an isopropyl group at the 8-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-8-(propan-2-yl)cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones. For instance, the reaction of 4-phenylhydrazine with 2-(propan-2-yl)benzaldehyde under acidic conditions can lead to the formation of the desired cinnoline derivative. The reaction typically requires a strong acid such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-8-(propan-2-yl)cinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydrocinnoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-8-(propan-2-yl)cinnoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Phenyl-8-(propan-2-yl)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Phenyl-8-(propan-2-yl)cinnoline is unique due to the presence of both phenyl and isopropyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C17H16N2

Molekulargewicht

248.32 g/mol

IUPAC-Name

4-phenyl-8-propan-2-ylcinnoline

InChI

InChI=1S/C17H16N2/c1-12(2)14-9-6-10-15-16(11-18-19-17(14)15)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI-Schlüssel

BWOOYUNFVIVNKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=C1N=NC=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.